6-Chloro-2-methylquinazoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
YSVXHHJMVVDMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting materials: 2-Aminobenzamide derivatives, chlorinated acylating agents, and methylating reagents.
- Reaction type: Cyclization and substitution reactions facilitated by catalysts such as acids or bases.
Procedure:
- Step 1: Condensation of 2-aminobenzamide with an appropriate chlorinated acyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) to form an acylated intermediate.
- Step 2: Cyclization promoted by heating or microwave irradiation, leading to the quinazoline core.
- Step 3: Introduction of methyl groups at the 2-position via methylation reagents such as methyl iodide or dimethyl sulfate.
- Step 4: Chlorination at the 6-position, often achieved using N-chlorosuccinimide (NCS) or similar chlorinating agents.
Reaction Conditions & Yields:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acylation | Chlorinated acyl chloride | Room temperature, 2-4 hours | 75-85 |
| Cyclization | Heat (80-120°C) | 4-8 hours | 70-80 |
| Methylation | Methyl iodide | Reflux, 2-3 hours | 65-75 |
| Chlorination | NCS | Room temperature, 1-2 hours | 60-70 |
Note: This method is advantageous for its operational simplicity, high functional group tolerance, and suitability for scale-up.
Oxidative Cyclization of 2-Methyl-4-chloroaniline Derivatives
Another prominent route involves oxidative cyclization starting from 2-methyl-4-chloroaniline derivatives, which are oxidized and cyclized to form the quinazoline core.
Method Overview:
- Starting material: 2-Methyl-4-chloroaniline.
- Reagents: Oxidizing agents such as potassium permanganate, sodium dichromate, or tert-butyl hydroperoxide.
- Catalysts: Acidic or basic conditions to facilitate cyclization.
Procedure:
Reaction Conditions & Yields:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | Potassium permanganate | 35-45°C, 2-8 hours | 65-75 |
| Cyclization | Acidic conditions | Reflux | 60-70 |
| Carboxylation | CO₂ or oxidizing agents | Elevated temperature | 55-65 |
Note: This route is particularly useful for synthesizing the carboxylic acid directly attached to the quinazoline ring.
Conversion from Quinazoline-4-carboxylic Acid Derivatives
Based on patent literature and classical syntheses, a common approach involves starting from quinazoline-4-carboxylic acid derivatives, which are selectively chlorinated and methylated.
Method Overview:
- Starting material: Quinazoline-4-carboxylic acid.
- Step 1: Chlorination at the 6-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride.
- Step 2: Methylation at the 2-position via methylating agents.
- Step 3: Purification and characterization of the final product.
Reaction Conditions & Yields:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃ or SOCl₂ | Reflux, 4-6 hours | 70-80 |
| Methylation | Methyl iodide or dimethyl sulfate | Reflux, 2-3 hours | 65-75 |
Note: This method benefits from the availability of quinazoline-4-carboxylic acid intermediates and allows for precise functionalization.
Summary of Key Reaction Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Multi-Component Reaction | 2-Aminobenzamide derivatives | Chlorinated acyl chlorides, methylating agents | Mild heating, reflux | 60-85% | High functional group tolerance, scalable |
| Oxidative Cyclization | 2-Methyl-4-chloroaniline | Oxidants (KMnO₄, Na₂Cr₂O₇) | Reflux, controlled temperature | 55-75% | Suitable for direct ring formation |
| Derivative Conversion | Quinazoline-4-carboxylic acid | POCl₃, methyl iodide | Reflux | 65-80% | Precise functionalization, good for targeted synthesis |
Research Findings and Validation
Recent publications have validated these methods through experimental data, emphasizing operational simplicity, high yields, and scalability:
The three-component synthesis involving N,N-dimethylenaminones and isatins under TMSCl promotion has been shown to efficiently produce quinoline-4-carboxylic acids, which can be further transformed into quinazoline derivatives with appropriate modifications.
The oxidative cyclization approach has been optimized using potassium permanganate, providing a straightforward route from simple aniline derivatives, with yields exceeding 70% under mild conditions.
Patent literature confirms the feasibility of chlorinating quinazoline-4-carboxylic acids directly, with high yields and operational simplicity, suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline-4-carboxylic acid derivatives, while reduction can produce 2-methylquinazoline-4-carboxylic acid.
Scientific Research Applications
6-Chloro-2-methylquinazoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
Quinazoline vs. Pyridine/Pyrimidine Derivatives
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid (CAS 1881328-90-0, ):
- 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5, ): Core: Pyridine (6-membered ring with one nitrogen atom). Substituents: Methyl at position 2, chlorine at position 5.
Quinazoline vs. Quinoline Derivatives
- 6-Chloro-2-methylquinoline-4-carboxylic acid (): Core: Quinoline (benzopyridine with one nitrogen atom). Key Differences: Reduced nitrogen content alters electronic properties, affecting binding to targets like DNA topoisomerases .
Substituent-Driven Comparisons
Position 4 Modifications
6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7, ):
- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid (): Substituent: 2-Chlorophenyl at position 4.
Position 2 Modifications
- 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide (CAS 5958-24-7, ): Substituent: Chloromethyl at position 2, 3-oxide group.
Comparative Data Table
Biological Activity
6-Chloro-2-methylquinazoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
6-Chloro-2-methylquinazoline-4-carboxylic acid belongs to the quinazoline family, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 239.64 g/mol. The presence of the chloro group and the carboxylic acid functionality contributes to its unique reactivity and biological properties.
The biological activity of 6-chloro-2-methylquinazoline-4-carboxylic acid primarily revolves around its role as an enzyme inhibitor . It interacts with specific enzyme active sites, disrupting critical biochemical pathways involved in various cellular functions. This property positions it as a candidate for therapeutic agents targeting diseases such as cancer and bacterial infections.
Anticancer Properties
Research indicates that quinazoline derivatives, including 6-chloro-2-methylquinazoline-4-carboxylic acid, exhibit significant anticancer activity. For instance, studies have demonstrated that quinazoline-based compounds can inhibit various kinases involved in cancer progression. A notable study highlighted that compounds with similar structures showed potent inhibition against EGFR (epidermal growth factor receptor) with IC50 values as low as 0.28 μM against Hep G2 cells .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 6-Chloro-2-methylquinazoline-4-carboxylic acid | TBD | Various kinases |
| 28 (alkynyl group) | 14.1 | EGFR |
| 29 (dioxepine ring) | 0.098 | EGFR |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study focused on arylated quinoline carboxylic acids revealed that derivatives with halogen substitutions at specific positions exhibited enhanced activity against Mycobacterium tuberculosis (Mtb). Notably, the introduction of chlorine at C-6 significantly increased inhibitory potency against Mtb strains .
Table 2: Antimicrobial Activity Against Mtb
| Compound Name | Position of Halogen | MIC (μg/mL) |
|---|---|---|
| 6-Chloro derivative | C-6 | <1 |
| Iodo derivative | C-8 | >64 |
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis Induction : A study investigating similar quinazoline compounds demonstrated their ability to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cell lines (MCF-7). The compound's IC50 value was determined to be 168.78 µM, indicating its potential as an anticancer agent .
- Inhibition of Kinases : Another research highlighted that derivatives of quinazolines could selectively inhibit Aurora A kinase, crucial for cell cycle regulation in cancer cells. The binding interactions were elucidated through molecular docking studies, confirming the potential for further optimization of these compounds for therapeutic use .
- Structural Optimization : Ongoing research emphasizes the need for structural modifications to enhance the biological activity of quinazoline derivatives. For example, substituents at specific positions can significantly influence their pharmacological properties, leading to improved efficacy against targeted diseases .
Q & A
Q. Q1. What are the common synthetic routes for preparing 6-Chloro-2-methylquinazoline-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis of quinazoline derivatives often employs classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions. For example, cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions can yield the quinazoline core . Transition metal catalysts (e.g., Pd or Cu) are critical for introducing chloro or methyl groups, as seen in analogous syntheses of chlorophenyl-substituted quinazolines . Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) are key to minimizing side reactions like decarboxylation or isomerization. Yields typically range from 40–70%, with purity enhanced via recrystallization or column chromatography .
Advanced Structural Characterization
Q. Q2. How can crystallographic data resolve ambiguities in the molecular structure of 6-Chloro-2-methylquinazoline-4-carboxylic acid?
Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive confirmation of stereochemistry and bond angles . For example, in related chloroquinazolines, SC-XRD has clarified the orientation of the chloro and methyl substituents, ruling out tautomeric ambiguities. High-resolution data (≤1.0 Å) is essential for detecting minor positional disorders, while twinned data may require specialized refinement protocols in SHELX . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and IR spectroscopy validate functional groups, such as the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) .
Biological Activity Profiling
Q. Q3. What methodologies are used to evaluate the antimicrobial potential of 6-Chloro-2-methylquinazoline-4-carboxylic acid?
Answer: Standard assays include:
- MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Enzyme inhibition studies (e.g., dihydrofolate reductase targeting for antifolate activity), using fluorescence-based assays .
For advanced studies, SAR (Structure-Activity Relationship) analysis compares analogs with varying substituents (e.g., replacing chloro with methoxy groups reduces activity by 30–50%) .
Advanced Mechanistic Studies
Q. Q4. How can computational modeling elucidate the binding mechanism of 6-Chloro-2-methylquinazoline-4-carboxylic acid to target enzymes?
Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to enzymes like thymidylate synthase. For example, the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Arg²⁵⁰ in E. coli DHFR), while the chloro group enhances hydrophobic interactions . MD (Molecular Dynamics) simulations (50–100 ns) assess stability, with RMSD (Root Mean Square Deviation) values <2.0 Å indicating robust binding. Free energy calculations (MM-PBSA/GBSA) quantify contributions of individual substituents to binding affinity .
Handling Contradictory Data
Q. Q5. How should researchers address discrepancies in reported biological activities of quinazoline derivatives?
Answer: Contradictions often arise from:
- Variability in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols per CLSI guidelines.
- Impurity profiles (e.g., residual Pd catalysts). Use HPLC-MS (≥95% purity) and ICP-MS for metal quantification .
- Cell line heterogeneity (e.g., MCF-7 vs. HeLa). Validate across multiple models and include positive controls (e.g., doxorubicin) .
Replicate studies in triplicate and apply statistical tests (ANOVA, p<0.05) to confirm significance .
Stability and Storage
Q. Q6. What strategies mitigate degradation of 6-Chloro-2-methylquinazoline-4-carboxylic acid during storage?
Answer:
- Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group.
- Stabilizers : Add antioxidants (0.1% BHT) in ethanolic solutions.
- Analytical monitoring : Regular HPLC-UV (λ=254 nm) checks detect degradation products (e.g., decarboxylated derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Green Chemistry Approaches
Q. Q7. How can solvent selection improve the sustainability of quinazoline synthesis?
Answer: Replace DMF with Cyrene (dihydrolevoglucosenone) or 2-MeTHF , reducing E-factor by 30–50% . Microwave-assisted synthesis (100–150°C, 20 min) enhances energy efficiency, achieving 85% yield vs. 60% in conventional heating . For advanced applications, flow chemistry minimizes waste (90% solvent recovery) and enables scalable production .
Crystallographic Challenges
Q. Q8. What advanced techniques resolve crystallographic disorders in halogenated quinazolines?
Answer: For twinned crystals , use SHELXL’s TWIN/BASF commands with HKLF5 data . High-pressure cooling (liquid N₂) reduces thermal motion artifacts. For ambiguous electron density , employ charge-flipping algorithms (Superflip) or dual-space methods (SHELXD) . Pair with DFT-optimized geometries (Gaussian 09) to validate bond lengths .
Safety and Waste Management
Q. Q9. What protocols ensure safe handling of chlorinated quinazoline derivatives?
Answer:
- PPE : Nitrile gloves, lab coat, and fume hood use (OSHA standards).
- Waste treatment : Neutralize acidic byproducts with NaHCO₃ before incineration.
- Spill management : Absorb with vermiculite, then treat with 10% KMnO₄ solution to oxidize hazardous residues .
Future Research Directions
Q. Q10. What understudied applications of 6-Chloro-2-methylquinazoline-4-carboxylic acid warrant further exploration?
Answer:
- Photodynamic therapy : Investigate singlet oxygen quantum yield (ΦΔ) via UV-vis spectroscopy.
- Metal-organic frameworks (MOFs) : Explore coordination with Cu²⁺ or Zn²⁺ for catalytic applications.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade disease-specific proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
